Decarbonyl zolmitriptan dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

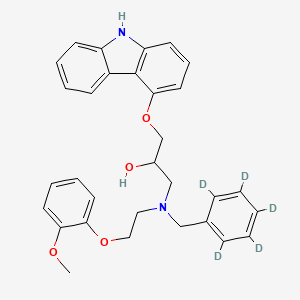

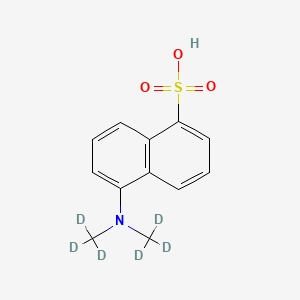

Decarbonyl zolmitriptan dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 .

Molecular Structure Analysis

The molecular formula of Decarbonyl zolmitriptan dihydrochloride is C15H25Cl2N3O . Its molecular weight is 334.28 . For more detailed structural analysis, specialized tools or software that can visualize molecular structures would be needed.Physical And Chemical Properties Analysis

Decarbonyl zolmitriptan dihydrochloride has a molecular formula of C15H25Cl2N3O and a molecular weight of 334.28 . More detailed physical and chemical properties would require laboratory analysis.Aplicaciones Científicas De Investigación

Brain Targeting Efficiency and Nasal Delivery Systems

Research highlights the development of nasal delivery systems for zolmitriptan, aimed at improving brain targeting efficiency. Nanoemulsion and novasome formulations have been investigated for their potential to bypass the blood-brain barrier more effectively and provide rapid relief from migraine symptoms. These formulations are designed to enhance the drug's residence time, permeability, and direct transport from the nose to the brain, potentially offering a quicker onset of action and higher drug concentration in the brain compared to traditional oral or nasal delivery methods (Abdou, Kandil, & Miniawy, 2017) (Abd-Elal, Shamma, Rashed, & Bendas, 2016).

Enhanced Delivery through Mucoadhesive Microemulsions

Intranasal mucoadhesive microemulsions of zolmitriptan have been studied for their ability to enhance brain targeting. These formulations aim to exploit the nasal route for direct brain delivery, potentially offering an effective alternative for acute migraine treatment by achieving rapid drug delivery and enhanced bioavailability (Vyas, Babbar, Sharma, & Misra, 2005).

Fast-Disintegrating Sublingual Tablets and Films

Fast-disintegrating sublingual tablets and films of zolmitriptan have been developed to provide a novel approach for migraine treatment. These formulations are designed to dissolve quickly under the tongue, offering an advantage in situations where rapid onset of action is desired or in patients who experience nausea and vomiting during migraine attacks. The sublingual route provides the potential for quicker absorption and onset of action compared to conventional oral tablets (Pandey & Chauhan, 2014).

Pharmacokinetic Improvements and Bioavailability Enhancement

Studies have also focused on pharmacokinetic improvements, aiming to increase the bioavailability of zolmitriptan through various delivery systems. Techniques such as the use of nanostructured lipid carriers and spanlastic vesicles have been explored for their potential to improve drug absorption and sustain its therapeutic effects, thereby enhancing the overall efficacy of zolmitriptan in treating migraines (Awadeen, Boughdady, & Meshali, 2020) (El-Nabarawy, Teaima, & Helal, 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O.2ClH/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19;;/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3;2*1H/t13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAWTCZKHGHOOU-GXKRWWSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decarbonyl zolmitriptan dihydrochloride | |

CAS RN |

1241387-63-2 |

Source

|

| Record name | Decarbonyl zolmitriptan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1241387632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECARBONYL ZOLMITRIPTAN DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4165RU64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3R,4R)-2,3-difluorobicyclo[2.2.1]heptan-7-one](/img/structure/B590010.png)

![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)